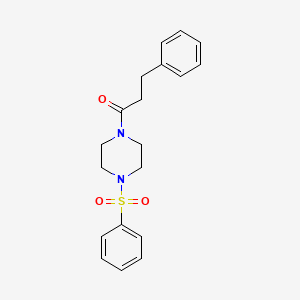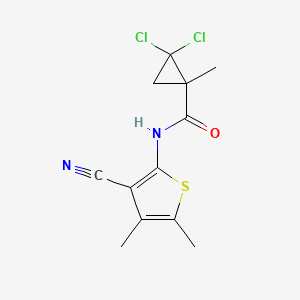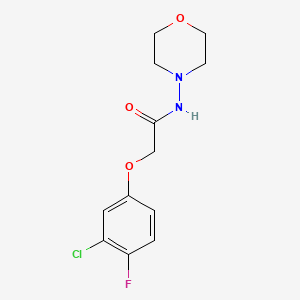![molecular formula C18H19BrN2O3S B4184257 4-bromo-5-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184257.png)
4-bromo-5-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
4-bromo-5-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide, also known as Bexarotene, is a synthetic retinoid that has been extensively studied for its potential applications in cancer treatment. Bexarotene was first approved by the FDA in 1999 for the treatment of cutaneous T-cell lymphoma. Since then, numerous studies have been conducted to investigate its efficacy and mechanism of action in various cancer types, including lung cancer, breast cancer, and glioblastoma.
Mécanisme D'action
4-bromo-5-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide exerts its anticancer effects through several mechanisms. It acts as a retinoid X receptor (RXR) agonist, which leads to the activation of various signaling pathways that inhibit cell proliferation and induce apoptosis. This compound also inhibits the expression of various genes that are involved in tumor growth and metastasis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of certain proteins that are involved in apoptosis and inhibits the expression of proteins that promote cell proliferation. This compound also inhibits the production of certain cytokines that are involved in inflammation and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-5-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its anticancer properties. It is also relatively easy to synthesize and can be obtained in high purity. However, this compound has some limitations for use in lab experiments. It is a highly lipophilic compound that can be difficult to dissolve in aqueous solutions. It is also relatively unstable and can degrade over time.
Orientations Futures
There are several future directions for research on 4-bromo-5-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide. One potential area of research is the development of new formulations of this compound that can enhance its solubility and stability. Another area of research is the identification of new cancer types that may be responsive to this compound treatment. Finally, there is a need for further studies to investigate the long-term safety and efficacy of this compound in cancer patients.
Applications De Recherche Scientifique
4-bromo-5-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This compound has also been shown to inhibit angiogenesis and metastasis in animal models of cancer.
Propriétés
IUPAC Name |
4-bromo-5-ethyl-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-2-15-14(19)11-16(25-15)17(22)20-13-5-3-12(4-6-13)18(23)21-7-9-24-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUSNRBDXZQURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzofuran-2-carboxamide](/img/structure/B4184176.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B4184179.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4184198.png)
![2-[(2,6-difluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4184200.png)
![2-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4184209.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184217.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4184237.png)
![methyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4184241.png)
![6-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4184249.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4184271.png)
